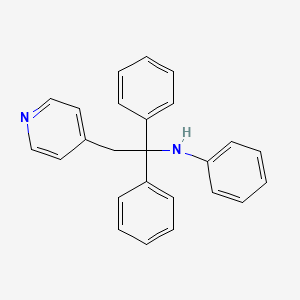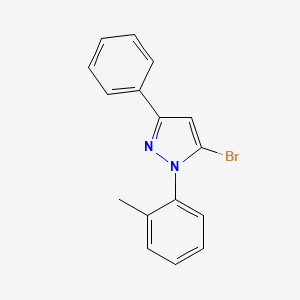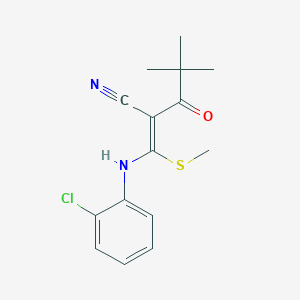
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a chemical compound known for its role as a receptor tyrosine kinase inhibitor. This compound is particularly significant in the field of medicinal chemistry due to its ability to inhibit specific kinases, such as FLK-1 and EGF receptor tyrosine kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of receptor tyrosine kinase inhibition.
Biology: The compound is employed in biological assays to study cell signaling pathways involving receptor tyrosine kinases.
Medicine: It has potential therapeutic applications in the treatment of diseases where receptor tyrosine kinases are implicated, such as cancer.
Wirkmechanismus
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
2,6-Di-tert-butyl-4-formylphenol: A structural analog with similar functional groups
Uniqueness
What sets 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one apart from similar compounds is its specific ability to inhibit receptor tyrosine kinases. This unique property makes it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H27NO2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26)/b16-11- |
InChI-Schlüssel |
NUMNJHZZSGKINB-WJDWOHSUSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C3=CC=CC=C3NC2=O |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

